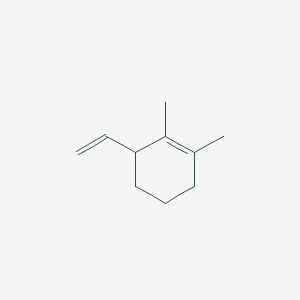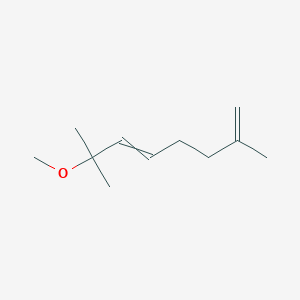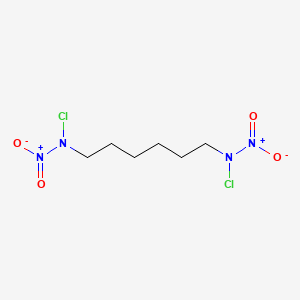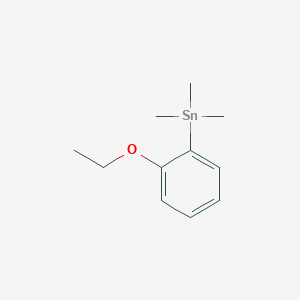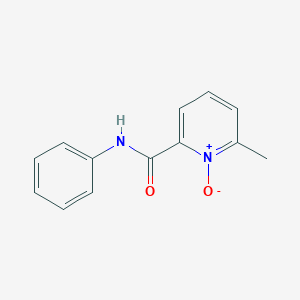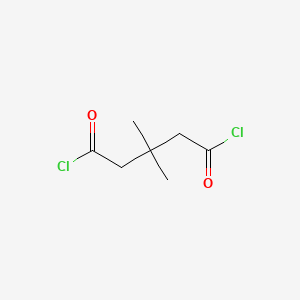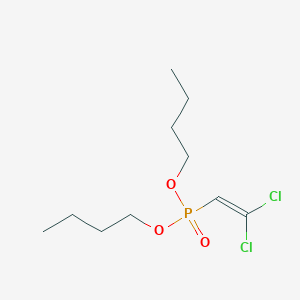![molecular formula C9H10N4O4 B14633982 [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid CAS No. 57103-28-3](/img/structure/B14633982.png)
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group, a nitrophenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid typically involves the reaction of 4-nitroaniline with methyl chloroacetate in the presence of a base, followed by the formation of the triazene group through diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the triazene group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazene derivatives.
Scientific Research Applications
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The triazene group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid is unique due to its triazene group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a different set of chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
CAS No. |
57103-28-3 |
|---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-[methyl-[(4-nitrophenyl)diazenyl]amino]acetic acid |
InChI |
InChI=1S/C9H10N4O4/c1-12(6-9(14)15)11-10-7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
UUJOWVZARVMAPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


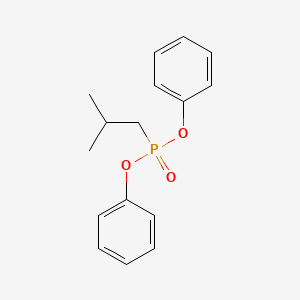
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
